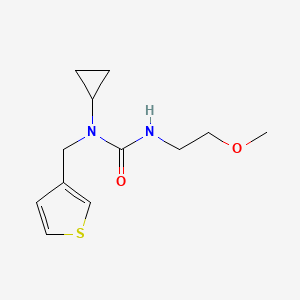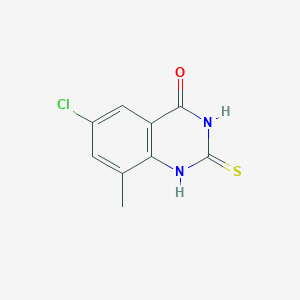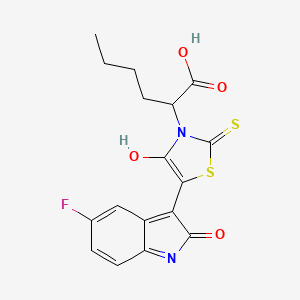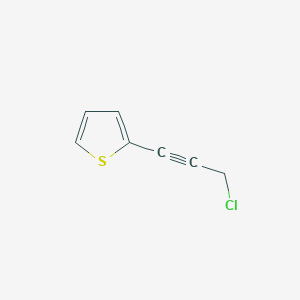
2-(3-Chloroprop-1-yn-1-yl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Chloroprop-1-yn-1-yl)thiophene” is a chemical compound with the CAS Number: 944882-53-5 . It has a molecular weight of 156.63 and its molecular formula is C7H5ClS .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with a 3-chloroprop-1-yn-1-yl group attached . The InChI Code for this compound is 1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2 .科学研究应用
2-(3-Chloroprop-1-yn-1-yl)thiophene has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in organic electronics, due to its high electron affinity and low ionization potential.
作用机制
The exact mechanism of action of 2-(3-Chloroprop-1-yn-1-yl)thiophene is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amino acids and proteins. This reaction can result in the formation of covalent bonds between this compound and the nucleophile, leading to changes in the structure and function of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have demonstrated that this compound can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(3-Chloroprop-1-yn-1-yl)thiophene is its high reactivity, which makes it a valuable compound in the synthesis of other organic compounds. However, this high reactivity can also be a limitation, as it can make this compound difficult to handle and store. This compound is also a toxic and potentially hazardous compound, requiring proper safety measures to be taken when handling it in the lab.
未来方向
There are several future directions for the study of 2-(3-Chloroprop-1-yn-1-yl)thiophene. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of the compound. Another area of research is the study of this compound's potential use in organic electronics, which could lead to the development of new and innovative electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer.
合成方法
The synthesis of 2-(3-Chloroprop-1-yn-1-yl)thiophene involves the reaction of 3-chloropropynyl magnesium bromide with thiophene-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds via a Grignard reaction, with the magnesium bromide acting as a nucleophile and attacking the carbonyl group of the thiophene-2-carboxaldehyde. The resulting intermediate is then treated with acid to yield this compound.
属性
IUPAC Name |
2-(3-chloroprop-1-ynyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZPIZMEHBLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944882-53-5 |
Source


|
| Record name | 2-(3-chloroprop-1-yn-1-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

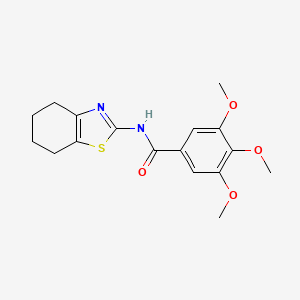
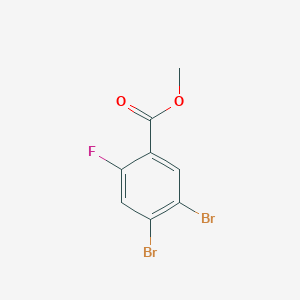

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)
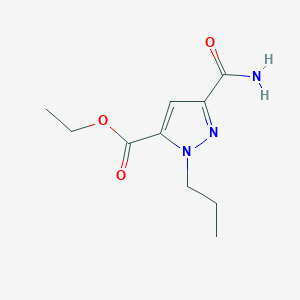
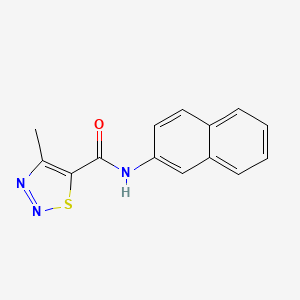
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)
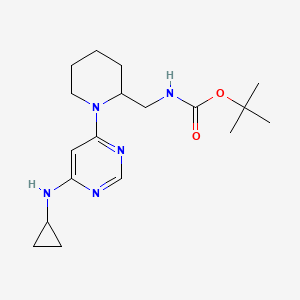

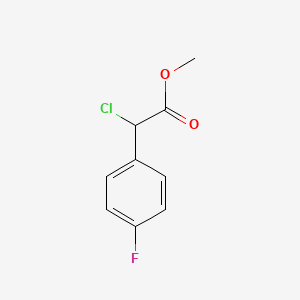
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)
